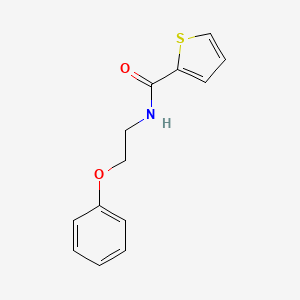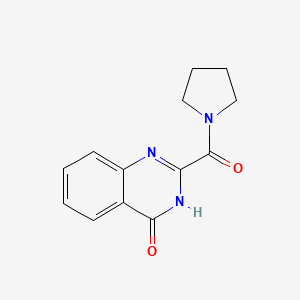![molecular formula C41H25Cl3N8O8 B6113765 N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide](/img/structure/B6113765.png)
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and amide linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chloro-2-nitroaniline and 3,5-dichloro-4-aminobenzoic acid. These intermediates undergo various reactions, including nitration, chlorination, and amide formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials or as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism by which N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and amide groups suggests potential interactions with nucleophiles or hydrogen bonding sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H25Cl3N8O8/c42-28-19-23(20-29(43)35(28)50-39(54)22-11-15-25(16-12-22)46-41(56)27-6-2-4-8-33(27)52(59)60)37-47-31-18-17-30(34(44)36(31)49-37)48-38(53)21-9-13-24(14-10-21)45-40(55)26-5-1-3-7-32(26)51(57)58/h1-20H,(H,45,55)(H,46,56)(H,47,49)(H,48,53)(H,50,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZMBBHGVJRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(C=C3)N=C(N4)C5=CC(=C(C(=C5)Cl)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H25Cl3N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ETHYL 4-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)


![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B6113705.png)
![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)
![3-amino-6-ethyl-N-(2-(trifluoromethoxy)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![8-bromo-N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113753.png)
![1-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6113757.png)
